Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)-
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Overview
Description
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound has a similar sulfonyl group but differs in the presence of an aminophenyl group.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound includes an isoxazolyl group instead of the piperidine ring.
Uniqueness
The uniqueness of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
115041-55-9 |
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Molecular Formula |
C23H30N2O3S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H30N2O3S/c1-19(26)24-22-8-10-23(11-9-22)29(27,28)17-5-14-25-15-12-21(13-16-25)18-20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-18H2,1H3,(H,24,26) |
InChI Key |
YBJWYTHKCATNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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